molecular formula C14H18N4O3S2 B3562156 N-(4-{[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]sulfamoyl}phenyl)acetamide

N-(4-{[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]sulfamoyl}phenyl)acetamide

Cat. No.: B3562156
M. Wt: 354.5 g/mol
InChI Key: XMHFFVIRPUKYNU-UHFFFAOYSA-N
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Description

N-(4-{[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]sulfamoyl}phenyl)acetamide is a complex organic compound that features a thiadiazole ring, a sulfamoyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]sulfamoyl}phenyl)acetamide typically involves multiple steps. One common approach is to start with the thiadiazole ring formation, followed by the introduction of the sulfamoyl group and finally the acetamide moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

N-(4-{[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]sulfamoyl}phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-{[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Cetylpyridinium chloride: A quaternary ammonium compound.

    Domiphen bromide: Another quaternary ammonium compound.

Uniqueness

N-(4-{[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]sulfamoyl}phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-[[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S2/c1-9(2)8-13-16-17-14(22-13)18-23(20,21)12-6-4-11(5-7-12)15-10(3)19/h4-7,9H,8H2,1-3H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHFFVIRPUKYNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-{[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]sulfamoyl}phenyl)acetamide
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N-(4-{[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]sulfamoyl}phenyl)acetamide
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N-(4-{[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]sulfamoyl}phenyl)acetamide
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N-(4-{[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]sulfamoyl}phenyl)acetamide
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N-(4-{[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]sulfamoyl}phenyl)acetamide
Reactant of Route 6
N-(4-{[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]sulfamoyl}phenyl)acetamide

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